molecular formula C24H18O2 B8589468 (4-Methoxyphenyl)(2-phenylnaphthalen-1-yl)methanone CAS No. 63619-96-5

(4-Methoxyphenyl)(2-phenylnaphthalen-1-yl)methanone

Cat. No. B8589468
CAS RN: 63619-96-5
M. Wt: 338.4 g/mol
InChI Key: CJEXERCBZDVOAT-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)(2-phenylnaphthalen-1-yl)methanone is a useful research compound. Its molecular formula is C24H18O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Methoxyphenyl)(2-phenylnaphthalen-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methoxyphenyl)(2-phenylnaphthalen-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

63619-96-5

Product Name

(4-Methoxyphenyl)(2-phenylnaphthalen-1-yl)methanone

Molecular Formula

C24H18O2

Molecular Weight

338.4 g/mol

IUPAC Name

(4-methoxyphenyl)-(2-phenylnaphthalen-1-yl)methanone

InChI

InChI=1S/C24H18O2/c1-26-20-14-11-19(12-15-20)24(25)23-21-10-6-5-9-18(21)13-16-22(23)17-7-3-2-4-8-17/h2-16H,1H3

InChI Key

CJEXERCBZDVOAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C=CC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 30 ml. of dioxane were added 1.90 grams (5.58 mmoles) of 3-phenyl-4-(4-methoxybenzoyl)-1,2-dihydronaphthalene (prepared as in Example 3) and 2.00 grams (8.81 mmoles) of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The resulting mixture was heated at reflux for twelve hours in a nitrogen atmosphere. The mixture then was cooled and evaporated to dryness. Water and ether were added to the residue. The ether layer was separated and washed 5 times with 20 ml. portions of 5 N sodium hydroxide and then with aqueous sodium chloride. The mixture then was dried over magnesium sulfate and evaporated to give 1.9 grams of substantially pure 1-(4-methoxybenzoyl)-2-phenylnaphthalene as a green oil.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The title product was prepared as described in U.S. Pat. No. 4,230,862. To 30 ml of dioxane were added 3-phenyl-4-(4-methoxybenzoyl)-1,2-dihydronaphthalene (1.90 g, 5.58 mmol), prepared as described in Example 3, supra, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (2.00 g, 8.81 mmol). The resulting mixture was heated to reflux and refluxed for twelve hours under a nitrogen atmosphere. The mixture was then cooled and evaporated to dryness. The residue was partitioned between ether and water. The organic fraction was washed 5N sodium hydroxide (5×20 ml), followed by a wash with brine. The mixture was then dried over magnesium sulfate and evaporated to give 1.9 grams of substantially pure 1-(4-methoxybenzoyl)-2-phenylnaphthalene.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

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